N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is an organic compound characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves the reaction of pyridine-4-carboxaldehyde with 6-(trifluoromethyl)pyridine-3-carboxylic acid under suitable reaction conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
N-[(pyridin-4-yl)methyl]-pyridine-3-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
6-(trifluoromethyl)pyridine-3-carboxamide: Does not have the pyridin-4-ylmethyl substitution, affecting its overall reactivity and applications.
Uniqueness
N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the presence of both the trifluoromethyl and pyridin-4-ylmethyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)11-2-1-10(8-18-11)12(20)19-7-9-3-5-17-6-4-9/h1-6,8H,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKZPCLDMBBUPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC2=CC=NC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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